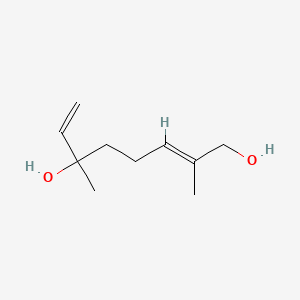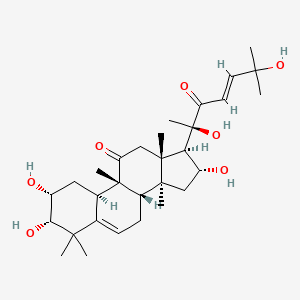![molecular formula C13H19NOS B1236768 2-[2-(4-Hydroxyphenyl)thioethyl]-1-methylpyrrolidine](/img/structure/B1236768.png)
2-[2-(4-Hydroxyphenyl)thioethyl]-1-methylpyrrolidine
Übersicht
Beschreibung
4-[2-(1-methyl-2-pyrrolidinyl)ethylthio]phenol is an aryl sulfide.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition in Oil and Gas Wells
A novel series of cationic surfactants, including derivatives similar to 2-[2-(4-Hydroxyphenyl)thioethyl]-1-methylpyrrolidine, were evaluated as corrosion inhibitors for carbon steel pipelines in oil and gas wells. These surfactants showed good ability to act as corrosion inhibitors, with their efficiency increasing with concentration, exposure time, and temperature (Hegazy, El-Etre, El-Shafaie, & Berry, 2016).
Pharmacological Profiles in Serotonin Receptor Antagonism
Compounds structurally related to this compound were studied for their pharmacological profiles as serotonin (5-HT2A) receptor antagonists. These compounds showed potential in inhibiting platelet aggregation induced by serotonin, suggesting their relevance in treating conditions related to serotonin receptors (Ogawa, Sugidachi, Tanaka, Fujimoto, & Asai, 2002).
Antioxidant and Calcium Antagonistic Activity
Research on derivatives of this compound explored their potential as novel calcium antagonists with antioxidant activity. The phenolic hydroxyl group in these compounds was essential for their antioxidant activity, highlighting their potential in therapeutic applications related to oxidative stress and calcium imbalance (Kato, Ozaki, Tamura, Suzuki, Akima, & Ohi, 1999).
Synthesis and Medicinal Applications
Studies have explored the synthesis of 4-fluoropyrrolidine derivatives, which are relevant in medicinal chemistry applications, including dipeptidyl peptidase IV inhibitors. These studies offer insights into the synthesis methods that could be applicable to this compound and its derivatives (Singh & Umemoto, 2011).
Eigenschaften
Molekularformel |
C13H19NOS |
|---|---|
Molekulargewicht |
237.36 g/mol |
IUPAC-Name |
4-[2-(1-methylpyrrolidin-2-yl)ethylsulfanyl]phenol |
InChI |
InChI=1S/C13H19NOS/c1-14-9-2-3-11(14)8-10-16-13-6-4-12(15)5-7-13/h4-7,11,15H,2-3,8-10H2,1H3 |
InChI-Schlüssel |
NVZGJSVPOOILDI-UHFFFAOYSA-N |
SMILES |
CN1CCCC1CCSC2=CC=C(C=C2)O |
Kanonische SMILES |
CN1CCCC1CCSC2=CC=C(C=C2)O |
Synonyme |
4-((2-(1-methyl-2-pyrrolidinyl)ethyl)thio)phenol hydrochloride SIB 1553A SIB-1553A |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3S,8S,9S,10R,13S,14S,16S,17S)-17-acetyl-3-[4-hydroxy-6-(hydroxymethyl)-3,5-bis[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-16-yl] 4-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoate](/img/structure/B1236686.png)


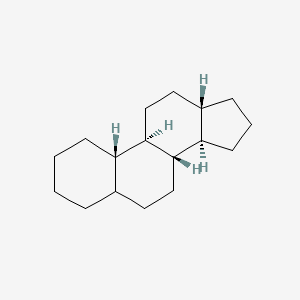
![4-[(E)-(3-methylthiophen-2-yl)methylideneamino]-3-(3-phenyl-1H-pyrazol-5-yl)-1H-1,2,4-triazole-5-thione](/img/structure/B1236694.png)
![N-[(2R)-6-amino-1-(hydroxyamino)-1-oxohexan-2-yl]-10-[2-[(diaminomethylideneamino)methyl]phenyl]decanamide](/img/structure/B1236696.png)

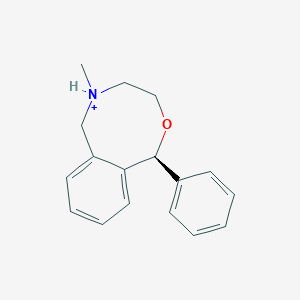
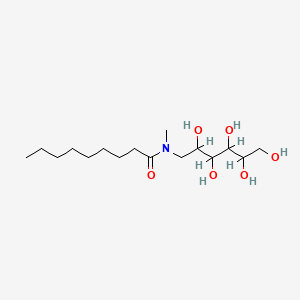
![4-[5-(3-chlorophenyl)-2-furanyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylic acid methyl ester](/img/structure/B1236702.png)

